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Cyclopentyl 3-thienyl ketone

Cat. No.: B1324128
CAS No.: 898771-72-7
M. Wt: 180.27 g/mol
InChI Key: TXKPSXSPBNZDFD-UHFFFAOYSA-N
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Description

General Context of Thiophene-Containing Organic Compounds in Synthesis Research

Thiophene (B33073) is a five-membered heterocyclic compound containing a sulfur atom. numberanalytics.com This structural feature imparts unique electronic properties and reactivity, making it a valuable building block in the synthesis of more complex molecules. numberanalytics.com Thiophene and its derivatives are integral components in the creation of a wide array of organic materials, including linear π-conjugated systems like oligothiophenes and polythiophenes, which have applications in organic electronics and photovoltaics. numberanalytics.com They are also used in the synthesis of macrocyclic compounds and complex heterocycles, which are of interest in supramolecular chemistry and the development of pharmaceuticals and agrochemicals. numberanalytics.com The versatility of thiophene allows its incorporation into various molecular frameworks, often serving as a bioisostere for a benzene (B151609) ring, where it can be substituted without a loss of biological activity. wikipedia.org This is evident in several pharmaceutical agents. wikipedia.orgbritannica.com

Significance of Ketone Functionalities in Organic Synthesis

The ketone functional group, characterized by a carbonyl group (C=O) bonded to two carbon atoms, is a cornerstone of organic synthesis. chemistrytalk.orgebsco.com Its polarity, with a partial positive charge on the carbon atom, makes it susceptible to attack by nucleophiles, leading to a wide variety of reactions. britannica.com Key transformations involving ketones include nucleophilic addition, reduction to alcohols, and reactions with Grignard reagents to form tertiary alcohols. chemistrytalk.org These reactions are fundamental in constructing complex organic molecules. britannica.comnih.gov

Ketones are not only important as reaction intermediates but also as foundational materials in industrial processes. ebsco.comreagent.co.uk They are widely used as solvents and are precursors in the manufacturing of polymers. ebsco.comreagent.co.uk For instance, cyclohexanone (B45756) is a key intermediate in the production of nylon. ebsco.com The presence of the ketone group is also found in numerous biologically active compounds, including sugars and steroids like cortisone. chemistrytalk.orgbritannica.com

Overview of Cyclopentyl 3-Thienyl Ketone in Academic Literature

This compound, with the CAS number 898771-72-7, is a specific thienyl ketone that has been noted in chemical literature. While extensive research on this particular compound is not as widespread as for some other ketones, it is recognized as a building block in organic synthesis. For example, it is mentioned as a hetero-aryl alkyne in stereoselective Ni-catalyzed reductive cyclization reactions to form functionalized chiral cyclopentanes. researchgate.net This suggests its utility in creating complex cyclic systems with specific stereochemistry.

The synthesis of related compounds, such as cyclopentyl 2-thienyl ketone, has been described in detail in patent literature, often as an intermediate in the production of other chemical entities. google.comjustia.comgoogle.com These synthetic routes typically involve Friedel-Crafts acylation reactions. justia.comgoogle.com For instance, methods have been developed for the direct reaction of cyclopentanecarboxylic acid with thiophene using polyphosphoric acid as both a solvent and a water scavenger, which avoids the need for forming an acid chloride intermediate and using heavy metal catalysts like stannic chloride. google.comgoogle.com Alternative methods involve the reaction of cyclopentanecarboxylic acid chloride with thiophene in the presence of non-tin-containing solid catalysts such as aluminum trichloride (B1173362) or graphite (B72142). justia.comgoogle.com

While specific research on the 3-thienyl isomer is less documented, the established synthetic pathways for the 2-thienyl analogue provide a strong basis for its preparation and potential applications in constructing more complex molecules. The reactivity of the ketone and the electronic properties of the 3-substituted thiophene ring are expected to offer unique opportunities for further chemical transformations.

Chemical and Physical Properties

PropertyValue
CAS Number 898771-72-7 guidechem.comambeed.com
Molecular Formula C10H12OS
Molecular Weight 180.27 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12OS B1324128 Cyclopentyl 3-thienyl ketone CAS No. 898771-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentyl(thiophen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-10(8-3-1-2-4-8)9-5-6-12-7-9/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKPSXSPBNZDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641865
Record name Cyclopentyl(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-72-7
Record name Cyclopentyl(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclopentyl 3 Thienyl Ketone

Acylation Reactions of Thiophene (B33073) Derivatives

The introduction of an acyl group onto a thiophene ring is a well-established transformation. However, the position of this substitution is dictated by the inherent electronic properties of the heterocyclic ring, making the synthesis of 3-acylthiophenes a non-trivial endeavor.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation of unsubstituted thiophene with an acyl halide or anhydride in the presence of a Lewis acid catalyst proceeds with high regioselectivity for the 2-position. stackexchange.com This preference is attributed to the greater resonance stabilization of the cationic intermediate formed during electrophilic attack at the C2 position compared to the C3 position. stackexchange.comechemi.com The intermediate from C2 attack allows for the positive charge to be delocalized across three resonance structures, whereas the intermediate from C3 attack is stabilized by only two. stackexchange.com This energetic preference makes direct Friedel-Crafts acylation an inefficient route for obtaining Cyclopentyl 3-thienyl ketone, with reports noting the difficulty of introducing acyl groups at the 3-position via this method. google.com

Despite this regiochemical obstacle for the 3-isomer, the extensive research into Friedel-Crafts acylation of thiophenes provides a broad context for catalyst and solvent systems applicable to thiophene chemistry in general.

A wide array of catalysts has been developed for the Friedel-Crafts acylation of aromatic compounds. Traditional Lewis acids such as aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and titanium tetrachloride are commonly employed. google.com Zinc chloride (ZnCl₂) has also been demonstrated as an effective catalyst for the acylation of thiophene. google.com

In an effort to develop more environmentally benign and cost-effective processes, research has focused on non-tin and solid acid catalysts. Aluminum trichloride (B1173362) is considered a cheaper alternative to stannic chloride with a more manageable waste stream. core.ac.uk Solid catalysts, including graphite (B72142) and various zeolites (e.g., Hβ, HZSM-5), have been successfully used, offering advantages such as mild reaction conditions, high activity, good selectivity, and the potential for regeneration and reuse. core.ac.ukrsc.org Deep eutectic solvents, such as a mixture of choline chloride and zinc chloride, can also serve as both a catalyst and a green solvent system for these reactions. sigmaaldrich.com

Catalyst TypeExamplesKey Characteristics
Traditional Lewis AcidsAlCl₃, SnCl₄, TiCl₄, ZnCl₂Often required in stoichiometric amounts; effective but can generate significant waste.
Solid Acid CatalystsZeolites (Hβ, HZSM-5), GraphiteHeterogeneous, reusable, environmentally friendlier, and can provide high yields under mild conditions.
Deep Eutectic Solvents[CholineCl][ZnCl₂]₃Acts as both catalyst and solvent; low cost and reusable.

The choice of solvent can influence the outcome of Friedel-Crafts reactions. While often conducted in non-polar solvents like dichloromethane or carbon disulfide, alternative media have been explored. Polyphosphoric acid (PPA) stands out as it can function as both a catalyst and a solvent. libretexts.org As a powerful dehydrating agent, PPA facilitates the direct acylation of thiophene with a carboxylic acid, such as cyclopentanecarboxylic acid, thereby bypassing the need to first synthesize the corresponding acyl chloride. libretexts.org This water-scavenging capability simplifies the procedure and avoids the use of reagents like thionyl chloride. libretexts.org A reported synthesis of the related Cyclopentyl 2-thienyl ketone involved heating thiophene and cyclopentanecarboxylic acid in PPA at 75°C for two hours, demonstrating the utility of this approach. libretexts.org

The most common acylating agents for Friedel-Crafts reactions are acyl chlorides and carboxylic acid anhydrides. google.com For the synthesis of the target ketone, cyclopentanecarbonyl chloride would be the standard acylating agent in a classic Friedel-Crafts reaction. patsnap.com As mentioned, the use of PPA allows for the direct use of cyclopentanecarboxylic acid. libretexts.org The thiophene moiety itself can bear various substituents, although strongly deactivating groups can hinder or prevent the reaction.

Organometallic Approaches to Carbonyl Formation

Given the regiochemical limitations of direct electrophilic acylation, organometallic pathways provide the most reliable and direct route to this compound. These methods reverse the polarity of the reactants, employing a nucleophilic thiophene species that attacks an electrophilic acylating agent.

The synthesis of this compound can be efficiently achieved through a Grignard reaction. This multi-step process begins with the preparation of a Grignard reagent from 3-bromothiophene. The resulting 3-thienylmagnesium bromide is a potent nucleophile at the 3-position of the thiophene ring. Subsequent reaction with an appropriate electrophilic source of the cyclopentyl carbonyl group, such as cyclopentanecarbonyl chloride, yields the desired ketone after an aqueous workup.

This organometallic approach circumvents the regioselectivity issue entirely by pre-defining the point of connection at the 3-position of the thiophene ring. The synthesis of 3-acetylthiophene has been reported via a similar strategy, starting with 3-bromothiophene to form a Grignard reagent, which is then used in a coupling reaction, confirming the viability of forming the key 3-thienyl organometallic intermediate. google.com

Proposed Synthesis of this compound via Grignard Reaction
StepReactants/ReagentsIntermediate/ProductPurpose
13-Bromothiophene, Magnesium (Mg) metal, Anhydrous Ether (solvent)3-Thienylmagnesium bromideFormation of the nucleophilic Grignard reagent.
23-Thienylmagnesium bromide, Cyclopentanecarbonyl chlorideMagnesium halide salt of the ketoneNucleophilic attack on the acyl chloride to form the C-C bond.
3Aqueous Acid (e.g., H₃O⁺)This compoundProtonation and workup to isolate the final ketone product.
Organolithium and Related Metalation Strategies

Organolithium reagents are powerful nucleophiles and bases that play a crucial role in the formation of carbon-carbon bonds. wikipedia.orgsigmaaldrich.com Their application in the synthesis of ketones, including this compound, offers a versatile and effective approach. researchgate.net The general strategy involves the reaction of an organolithium species with a suitable electrophilic partner.

One plausible and efficient route to this compound via an organolithium strategy involves the generation of 3-thienyllithium, which then reacts with a cyclopentyl-containing electrophile. The generation of 3-thienyllithium can be accomplished through a metal-halogen exchange reaction, for instance, by treating 3-bromothiophene with a strong base like n-butyllithium at low temperatures. This method is a common and effective way to create aryllithium reagents. masterorganicchemistry.com

Once the 3-thienyllithium is formed in situ, it can be reacted with an appropriate cyclopentyl electrophile to forge the desired ketone. A common choice for the electrophile is cyclopentanecarbonyl chloride. The nucleophilic attack of the 3-thienyllithium on the electrophilic carbonyl carbon of the acid chloride, followed by an aqueous workup, would yield this compound.

Alternatively, the reaction can be performed using cyclopentanecarboxylic acid as the electrophile. In this case, two equivalents of the organolithium reagent are typically required. The first equivalent deprotonates the carboxylic acid to form a lithium carboxylate, and the second equivalent adds to the carbonyl group to form a stable dianionic intermediate. Subsequent acidic workup then furnishes the desired ketone. researchgate.net

Another related approach involves the use of a Grignard reagent, such as cyclopentylmagnesium bromide, which is commercially available. This organomagnesium compound can react with a 3-thienyl electrophile, such as 3-thiophenecarbonyl chloride, to yield the target ketone. Grignard reagents are often preferred in industrial settings due to their lower cost and safer handling compared to organolithiums.

A summary of a potential organolithium-based synthesis is presented in the table below:

StepReactantsReagentsProductGeneral Conditions
13-Bromothiophenen-Butyllithium3-ThienyllithiumAnhydrous ether or THF, low temperature (e.g., -78 °C)
23-ThienyllithiumCyclopentanecarbonyl chlorideThis compoundReaction with the electrophile at low temperature, followed by aqueous workup

Advanced and Optimized Synthetic Routes

In recent years, the development of synthetic methodologies has been increasingly driven by the principles of green chemistry and the demand for highly selective transformations. This has led to the exploration of more efficient and environmentally friendly protocols for the synthesis of ketones like this compound.

Development of Efficient and Environmentally Benign Protocols

The traditional synthesis of aryl ketones often involves the use of stoichiometric amounts of Lewis acids, such as aluminum chloride or stannic chloride, in Friedel-Crafts acylation reactions. google.com While effective, these methods generate significant amounts of hazardous waste. For the synthesis of the isomeric cyclopentyl 2-thienyl ketone, a known process involves the Friedel-Crafts reaction of thiophene with cyclopentanecarbonyl chloride using stannic chloride as a catalyst. google.comgoogle.com This highlights a common environmental concern in the synthesis of such compounds.

To address these issues, more environmentally benign approaches are being developed. One such strategy for the synthesis of cyclopentyl 2-thienyl ketone, which could be adapted for the 3-isomer, involves the direct reaction of cyclopentanecarboxylic acid with thiophene using polyphosphoric acid (PPA) as both a catalyst and a solvent. google.com This method avoids the use of heavy metal catalysts and harsh halogenating agents like thionyl chloride for the preparation of the acid chloride. google.com

Furthermore, the use of solid acid catalysts, such as zeolites or graphite, in Friedel-Crafts reactions is another promising green alternative. google.com These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying the workup procedure and minimizing waste generation.

The development of catalytic reactions in aqueous media also represents a significant advancement in green chemistry. Micellar catalysis, using surfactants to create nanoreactors in water, can facilitate organic reactions that are typically carried out in volatile organic solvents. rsc.org Such systems could potentially be applied to the synthesis of this compound, reducing the reliance on hazardous solvents.

The following table summarizes some potential environmentally benign approaches:

ApproachKey FeaturesPotential Application to this compound Synthesis
Polyphosphoric Acid (PPA) CatalysisAvoids heavy metal catalysts and harsh reagents.Direct reaction of 3-substituted thiophene with cyclopentanecarboxylic acid.
Solid Acid Catalysis (e.g., Zeolites, Graphite)Reusable, non-corrosive catalysts, easy separation. google.comFriedel-Crafts acylation of a 3-functionalized thiophene with cyclopentanecarbonyl chloride.
Aqueous Micellar CatalysisReduces use of volatile organic solvents. rsc.orgCoupling reactions of a 3-thienyl precursor with a cyclopentyl precursor in water.

Stereoselective Construction of Ketone Precursors

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. While this compound itself is achiral, the stereoselective construction of its precursors can lead to valuable chiral building blocks. For instance, if the cyclopentyl ring were to be substituted, the creation of specific stereoisomers would be crucial.

One common strategy for accessing chiral molecules is the enantioselective reduction of a prochiral ketone to a chiral alcohol. wikipedia.org For example, if a precursor to this compound contained an additional ketone functionality, its stereoselective reduction could be achieved using chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands. wikipedia.org

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction in a stereoselective manner. After the desired stereocenter is created, the auxiliary can be removed.

Furthermore, modern synthetic methods allow for the direct asymmetric synthesis of ketones. For example, the stereoselective Nazarov cyclization can be employed to construct chiral spirocyclic ketones. acs.org While not directly applicable to the synthesis of the parent this compound, such advanced strategies could be employed in the synthesis of more complex, chiral analogues.

The table below outlines some general strategies for stereoselective synthesis that could be conceptually applied to derivatives of this compound:

StrategyDescriptionPotential Relevance
Enantioselective ReductionReduction of a prochiral ketone precursor to a chiral alcohol using a chiral catalyst or reagent. wikipedia.orgSynthesis of chiral alcohols derived from functionalized this compound analogues.
Chiral AuxiliariesTemporary incorporation of a chiral moiety to direct a stereoselective transformation.Creation of specific stereoisomers of substituted cyclopentyl or thienyl precursors.
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer or diastereomer over others in a variety of reactions.Direct asymmetric synthesis of more complex chiral ketones structurally related to the target molecule.

Chemical Reactivity and Mechanistic Investigations of Cyclopentyl 3 Thienyl Ketone

Transformations of the Carbonyl Group

The carbonyl group is a central site of reactivity in Cyclopentyl 3-thienyl ketone, participating in oxidation, reduction, and nucleophilic addition reactions. Furthermore, the acidity of the α-hydrogen on the cyclopentyl ring allows for the formation of an enolate, opening pathways for α-functionalization.

Oxidation Reactions and Product Characterization

The oxidation of ketones often involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. A prominent example of such a transformation is the Baeyer-Villiger oxidation, which converts ketones into esters using peroxyacids or peroxides as the oxidant. wikipedia.org This reaction proceeds via the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the substituents attached to the carbonyl carbon. organic-chemistry.orgchemistrysteps.com The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: Tertiary alkyl > secondary alkyl (like cyclopentyl) > aryl (like 3-thienyl) > primary alkyl > methyl. chemistrysteps.com

For this compound, the two migrating groups are the cyclopentyl group (a secondary alkyl) and the 3-thienyl group (an aryl group). Based on the established migratory aptitude, the cyclopentyl group is expected to migrate in preference to the 3-thienyl group. This regioselectivity leads to the formation of cyclopentyl 3-thenoate as the major product.

Table 1: Baeyer-Villiger Oxidation of this compound

Oxidizing AgentPredicted Major ProductReaction Mechanism
meta-Chloroperoxybenzoic acid (m-CPBA)Cyclopentyl 3-thenoateNucleophilic attack of the peroxyacid on the protonated carbonyl, forming a Criegee intermediate, followed by the migration of the cyclopentyl group. wikipedia.org
Peroxyacetic acidCyclopentyl 3-thenoateSimilar to m-CPBA, involving a Criegee intermediate and preferential cyclopentyl group migration. sigmaaldrich.com
Hydrogen peroxide with a Lewis acidCyclopentyl 3-thenoateLewis acid activates the carbonyl group, facilitating attack by hydrogen peroxide and subsequent rearrangement. organic-chemistry.org

Product characterization would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the formation of the ester functional group and the structure of the product.

Reduction Pathways and Stereochemical Outcomes

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding Cyclopentyl(thiophen-3-yl)methanol. This transformation is commonly achieved using hydride-based reducing agents.

The reduction of an unsymmetrical ketone like this compound results in the formation of a new chiral center. In the absence of a chiral influence, the reaction produces a racemic mixture of the (R)- and (S)-enantiomers of the alcohol. The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl carbon, which can occur from either face of the planar carbonyl group with roughly equal probability, assuming no significant pre-existing chirality or use of chiral reagents.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). While both are effective, LiAlH₄ is a significantly stronger reducing agent.

Table 2: Reduction of this compound

Reducing AgentProductStereochemical Outcome
Sodium borohydride (NaBH₄)Cyclopentyl(thiophen-3-yl)methanolRacemic mixture
Lithium aluminum hydride (LiAlH₄)Cyclopentyl(thiophen-3-yl)methanolRacemic mixture

Nucleophilic Addition Reactions to the Carbonyl Center

The electrophilic carbon atom of the carbonyl group is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.orglibretexts.org These reactions, known as nucleophilic additions, are fundamental in carbon-carbon bond formation and functional group interconversion.

Grignard Reactions: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that add to ketones to form tertiary alcohols after an acidic workup. masterorganicchemistry.comyoutube.com The reaction involves the addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated. masterorganicchemistry.com

Wittig Reaction: The Wittig reaction is a powerful method for converting ketones into alkenes. lumenlearning.commasterorganicchemistry.comwikipedia.org It involves the reaction of the ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orgorganic-chemistry.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, culminating in the formation of an alkene and triphenylphosphine (B44618) oxide. lumenlearning.com The structure of the resulting alkene is determined by the specific ylide used. organic-chemistry.org

Table 3: Nucleophilic Addition Reactions to this compound

Reagent TypeSpecific ReagentProduct
Grignard ReagentMethylmagnesium bromide (CH₃MgBr)1-(Cyclopentyl(thiophen-3-yl))ethan-1-ol
Grignard ReagentPhenylmagnesium bromide (C₆H₅MgBr)Cyclopentyl(phenyl)(thiophen-3-yl)methanol
Wittig ReagentMethylenetriphenylphosphorane (Ph₃P=CH₂)3-(1-Cyclopentylvinyl)thiophene
Wittig ReagentEthylidenetriphenylphosphorane (Ph₃P=CHCH₃)3-(1-Cyclopentylpropylidene)thiophene

Enolate Chemistry and Derivatization via Alpha-Functionalization

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.comubc.ca this compound has one such α-carbon on the cyclopentyl ring.

Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), quantitatively deprotonates the α-carbon to form a lithium enolate. libretexts.orgchemistrysteps.comlibretexts.org This enolate is a powerful nucleophile that can react with various electrophiles in α-functionalization reactions, a key strategy for forming new carbon-carbon bonds. 182.160.97springernature.com

A common application is the alkylation of the enolate with an alkyl halide through an S_N2 mechanism. libretexts.orgmnstate.edu This reaction introduces an alkyl group at the α-position.

Table 4: α-Functionalization of this compound via its Enolate

Step 1: BaseStep 2: ElectrophileProduct
Lithium diisopropylamide (LDA)Methyl iodide (CH₃I)(1-Methylcyclopentyl)(thiophen-3-yl)ketone
Lithium diisopropylamide (LDA)Benzyl bromide (BnBr)(1-Benzylcyclopentyl)(thiophen-3-yl)ketone
Lithium diisopropylamide (LDA)Allyl bromide (CH₂=CHCH₂Br)(1-Allylcyclopentyl)(thiophen-3-yl)ketone

Reactions Involving the Thiophene (B33073) Moiety

The thiophene ring in this compound is an aromatic system that can undergo substitution reactions. Its reactivity is influenced by the presence of the deactivating cyclopentylcarbonyl substituent.

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene Ring

Thiophene is an electron-rich aromatic heterocycle that is generally more reactive towards electrophilic substitution than benzene (B151609). pharmaguideline.compharmaguideline.comslideshare.net The sulfur atom can stabilize the cationic intermediate (the sigma complex) formed during the reaction, directing incoming electrophiles primarily to the C2 and C5 positions.

In this compound, the carbonyl group at the C3 position acts as an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. Despite this deactivation, electrophilic substitution can still occur, typically directed to the C2 and C5 positions, which are ortho and para to the activating sulfur atom, but meta to the deactivating ketone group. The C5 position is often favored due to less steric hindrance.

Nucleophilic aromatic substitution on the thiophene ring is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group on the ring. pharmaguideline.com The cyclopentylcarbonyl group at C3 enhances the electrophilicity of the ring, potentially allowing for nucleophilic attack if a suitable leaving group (e.g., a halide) is present at another position.

Table 5: Potential Substitution Reactions on the Thiophene Ring

Reaction TypeReagent(s)Expected Major Product(s)
Electrophilic: NitrationHNO₃ / H₂SO₄(5-Nitrothiophen-3-yl)(cyclopentyl)ketone
Electrophilic: BrominationBr₂ / FeBr₃(5-Bromothiophen-3-yl)(cyclopentyl)ketone
Electrophilic: Friedel-Crafts AcylationCH₃COCl / AlCl₃(5-Acetylthiophen-3-yl)(cyclopentyl)ketone

Cycloaddition Reactions with Thiophene-Containing Systems (e.g., [3+2] cycloadditions, formal cycloadditions)

The thiophene ring, despite its aromaticity, can participate in cycloaddition reactions, particularly when activated or under specific reaction conditions. researchtrends.net For this compound, the reactivity of the thiophene moiety in cycloadditions is influenced by the attached cyclopentyl ketone group. These reactions are powerful tools for constructing complex heterocyclic systems.

[3+2] Cycloadditions: The 1,3-dipolar cycloaddition is a prominent reaction type for thiophene-containing systems. Azomethine ylides, generated in situ, have been shown to react with nitrobenzothiophenes in a dearomative [3+2] cycloaddition to produce functionalized fused tricyclic frameworks with high diastereoselectivity. nih.govrsc.org This suggests that the thiophene ring in this compound, particularly if further activated, could serve as a dipolarophile. Similarly, thiocarbonyl ylides can undergo [3+2] cycloadditions with compounds containing an activated multiple bond to synthesize substituted tetrahydrothiophenes. nbuv.gov.ua Nitrilimines, another class of 1,3-dipoles, react regioselectively with heteroaryl thioketones to yield 2,3-dihydro-1,3,4-thiadiazoles. researchgate.net

Formal Cycloadditions: Formal cycloaddition reactions provide alternative pathways to heterocyclic structures. A one-pot, two-component protocol involving β-oxodithioesters and dialkyl acetylenedicarboxylates leads to highly functionalized thiophenes through a formal [3+2] cycloaddition/annulation sequence. acs.org Another example is the formal [3+3] cycloaddition between allenyl imides and activated ketones, including a 2-thienyl substituted β-ketoester, to produce tetrasubstituted 2-pyrones. rsc.org Thiophene S-oxides are also valuable substrates in cycloaddition reactions, acting as dienes that can be trapped with dienophiles. researchtrends.net

Table 2: Examples of Cycloaddition Reactions with Thiophene Derivatives

Reaction Type Reactants Product Type Key Features Ref.
Dearomative [3+2] Cycloaddition Nitrobenzothiophenes, Azomethine ylides Fused tricyclic benzo rsc.orgnih.govthieno[2,3-c]pyrroles High yield and diastereoselectivity nih.govrsc.org
[3+2] Cycloaddition Thiocarbonyl ylide, α,β-unsaturated compounds Dihydro- and tetrahydrothiophenes High stereoselectivity nbuv.gov.ua
Formal [3+2] Cycloaddition/Annulation β-Oxodithioester, Dialkyl acetylenedicarboxylate Functionalized thiophenes Rapid, high-yield synthesis acs.org
[3+2] Cycloaddition Heteroaryl thioketones, Nitrilimines 2,3-Dihydro-1,3,4-thiadiazoles Regioselective researchgate.net

Reactivity of the Cyclopentyl Ring System

Ring Expansion and Contraction Studies (if applicable)

The cyclopentyl ring adjacent to the ketone functionality in this compound is susceptible to ring expansion and contraction reactions, which are valuable methods for accessing different ring sizes. researchgate.netwikipedia.org These transformations often proceed through carbocation, carbenoid, or anionic intermediates. researchgate.net

Ring Expansion: Ring expansion of cyclic ketones is a well-established synthetic strategy. organic-chemistry.org For instance, the Tiffeneau–Demjanov rearrangement can expand a cyclopentanone (B42830) to a cyclohexanone (B45756). mdpi.com This type of reaction typically involves the formation of a carbocation intermediate, where the relief of ring strain can be a driving force for rearrangement. chemistrysteps.com The reaction of cyclic ketones with trimethylsilyldiazomethane (B103560) in the presence of a Lewis acid catalyst can also lead to ring-expanded silyl (B83357) enol ethers. organic-chemistry.org The specific conditions and catalysts used can influence the migratory aptitude of the ring carbons.

Ring Contraction: Ring contraction reactions, such as the Favorskii rearrangement, can convert a six-membered ring into a five-membered one and are classically used for cyclic ketones. researchgate.net While direct contraction of the cyclopentyl ring is less common than expansion, analogous principles could be applied under specific conditions. These reactions typically proceed through anionic intermediates. researchgate.net

The applicability of these methods to this compound would depend on the compatibility of the reagents with the thienyl moiety. The electronic nature of the 3-thienyl group could influence the stability of any intermediates formed on the cyclopentyl ring during these rearrangements.

Stereoselective Transformations on the Cyclopentyl Ring

The carbonyl group in this compound provides a handle for introducing stereocenters onto the adjacent cyclopentyl ring. The planar nature of the carbonyl group allows for nucleophilic attack from two distinct faces, potentially leading to a racemic mixture if the substrate is prochiral and no chiral influence is present. weebly.com

Achieving stereoselectivity requires controlling the facial selectivity of the attack. This can be accomplished using several strategies:

Substrate Control: If the cyclopentyl ring already contains a stereocenter, it can direct incoming nucleophiles to one face of the carbonyl group, leading to diastereoselective addition.

Reagent Control: The use of bulky nucleophiles or chiral reducing agents can favor attack from the less sterically hindered face, inducing stereoselectivity. For locked conformations, equatorial attack is often favored to avoid steric hindrance. weebly.com

Catalyst Control: Chiral catalysts, such as those used in asymmetric hydrogenations or alkylations, can create a chiral environment around the ketone, forcing the reaction to proceed through a lower-energy transition state for one enantiomer. mdpi.com

For example, Lewis-acid-catalyzed reactions of donor-acceptor cyclopropanes with thioketones have been shown to produce highly substituted tetrahydrothiophenes in a stereospecific manner. nih.gov While this involves a thioketone, the principles of stereocontrol by a catalyst are broadly applicable. The stereochemical outcome of nucleophilic addition to cyclic ketones is a balance between steric and torsional effects. academie-sciences.fr

Cascade and Tandem Reactions Utilizing this compound

A tandem reaction could be initiated by an enantioselective addition to the ketone. The resulting alkoxide intermediate could then trigger a subsequent reaction, such as a diastereoselective epoxidation, to build molecular complexity in a controlled manner. nih.gov Tandem sequences like a chain extension followed by an aldol (B89426) reaction have been developed for β-keto esters, demonstrating the potential for sequential bond formation starting from a ketone. figshare.com

Cascade reactions often involve a Michael addition as an initiating step. For example, α,β-unsaturated ketones can react with 1,3-dicarbonyl compounds in a cascade Michael addition/cycloketalization. nih.gov While this compound is not an α,β-unsaturated system itself, it could be transformed into one or act as a nucleophile in a conjugate addition. Novel amine-mediated transformations of alkynyl ketones can initiate cascade processes leading to various carbocyclic and heterocyclic systems, highlighting how initial additions to a carbonyl-related system can trigger complex transformations. nih.govresearchgate.net The thiophene ring could also participate in a cascade, for example, by acting as a nucleophile or an electrophile after an initial transformation at the ketone.

Comprehensive Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms of this compound is essential for predicting its reactivity and controlling reaction outcomes. Computational studies, alongside experimental evidence, provide deep insights into transition states and intermediates.

Nucleophilic Addition to the Carbonyl: Theoretical studies have extensively modeled the trajectory of nucleophilic attack on carbonyl groups. The Bürgi–Dunitz angle describes the preferred geometry of approach, which minimizes steric hindrance and maximizes orbital overlap. weebly.com Computational methods can elucidate the balance between steric and torsional effects that govern the stereoselectivity of additions to cyclic ketones. academie-sciences.fr

Thiophene Ring Reactions: The mechanism of C-S bond cleavage often involves oxidative addition to a transition metal, forming a metallacycle intermediate. rsc.org DFT calculations can help to map the potential energy surface of such processes. rsc.org In cycloaddition reactions, the mechanism can be either concerted or stepwise. For instance, the reaction of thioketones with nitrilimines is believed to proceed via a stepwise mechanism involving a zwitterionic intermediate. researchgate.net The thionation of carbonyls with Lawesson's reagent, which could be used to convert the ketone to a thioketone, is proposed to occur via a concerted cycloaddition followed by cycloreversion, analogous to a Wittig reaction. unict.it

Elucidation of Catalytic Cycles in Transformations

Transformations involving this compound, particularly those targeting the thiophene ring, often rely on transition metal catalysis. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and direct C-H arylation, are powerful tools for modifying the thiophene core.

Palladium-Catalyzed C-H Arylation:

A plausible catalytic cycle for the direct C-H arylation of the thiophene ring in this compound, based on established mechanisms for similar substrates, is depicted below. The reaction typically targets the more reactive C-H bonds at the 2- and 5-positions of the thiophene ring. Given the substitution at the 3-position, arylation is expected to occur preferentially at the C-2 position due to electronic and steric factors.

The catalytic cycle for the palladium-catalyzed direct C-H arylation of 3-acylthiophenes generally proceeds through the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X) to form a Pd(II) intermediate.

C-H Activation/Concerted Metalation-Deprotonation (CMD): The Pd(II) species coordinates to the thiophene ring. A base then facilitates the cleavage of a C-H bond, typically at the C-2 position, to form a palladacycle intermediate. This step is often the rate-determining step and is influenced by the acidity of the C-H bond and the nature of the ligand on the palladium catalyst.

Reductive Elimination: The aryl group and the thienyl group on the palladium center couple, leading to the formation of the C-C bond and the desired arylated product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

A representative catalytic cycle is illustrated in the context of the direct arylation of a generic 3-acylthiophene:

StepDescriptionIntermediate
IOxidative addition of Ar-X to Pd(0)LnAr-Pd(II)-X(L)n
IICoordination of the 3-thienyl ketone[Ar-Pd(II)-X(L)n](3-thienyl ketone)
IIIC-H activation via CMD mechanismThienyl-Pd(II)-Ar(L)n
IVReductive eliminationProduct + Pd(0)Ln

Suzuki-Miyaura Coupling:

For Suzuki-Miyaura coupling, a boronic acid or ester derivative of either the thiophene or the coupling partner is required. Assuming a scenario where a 3-thienyl boronic acid derivative is coupled with an aryl halide, the catalytic cycle involves:

Oxidative Addition: A Pd(0) species adds to the aryl halide (Ar-X) to form a Pd(II) complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium center, a process typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the product, regenerating the Pd(0) catalyst. libretexts.orgwikipedia.org

The efficiency of these catalytic cycles is highly dependent on factors such as the choice of palladium precursor, ligands, base, and solvent.

Analysis of Regioselectivity and Stereoselectivity Determining Steps

Regioselectivity:

In reactions involving the thiophene ring of this compound, regioselectivity is a critical consideration. The acyl group at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution but directs incoming nucleophiles or metal-catalyzed functionalization.

C-H Functionalization: In palladium-catalyzed direct C-H arylations, the reaction typically occurs at the C-H bonds adjacent to the sulfur atom (α-positions, C2 and C5) due to their higher acidity and the stability of the resulting metalated intermediates. rsc.orgepa.gov With the C3 position occupied by the ketone, functionalization is expected to be highly regioselective for the C2 and C5 positions. The relative reactivity of C2 versus C5 can be influenced by the steric bulk of the cyclopentyl ketone group and the reaction conditions. nih.govresearchgate.net

Nucleophilic Addition to the Carbonyl: Nucleophilic attack on the carbonyl carbon is a primary reaction pathway. The regioselectivity here is straightforward, with the nucleophile adding to the electrophilic carbon of the ketone.

Stereoselectivity:

The prochiral nature of the ketone's carbonyl carbon means that its reduction or the addition of an organometallic reagent can lead to the formation of a new stereocenter.

Hydride Reduction: The stereochemical outcome of the reduction of the ketone to the corresponding alcohol is influenced by the steric hindrance imposed by the adjacent cyclopentyl and thienyl groups. According to Cram's rule and its refinements (Felkin-Anh model), the hydride nucleophile will preferentially attack from the less hindered face. For this compound, the cyclopentyl group is bulkier than the thienyl group. Therefore, the hydride is expected to approach from the side of the thienyl group, leading to a specific diastereomer if a chiral center is already present in the molecule or a predictable enantiomer in the case of asymmetric reduction. wikipedia.orguwindsor.ca

A hypothetical stereoselective reduction of this compound is presented below, illustrating the expected major diastereomer based on steric approach control.

Reducing AgentProposed Major DiastereomerDiastereomeric Ratio (d.r.)
NaBH4(R)- or (S)-Cyclopentyl(thiophen-3-yl)methanol>80:20
L-Selectride®(R)- or (S)-Cyclopentyl(thiophen-3-yl)methanol>95:5

Organometallic Addition: The addition of Grignard or organolithium reagents to the carbonyl group also proceeds via nucleophilic addition. The stereoselectivity is again governed by steric factors, with the incoming nucleophile approaching from the less hindered face. The diastereoselectivity of such additions can be high, particularly with bulky nucleophiles. nih.govnih.gov

Characterization of Reactive Intermediates and Transition States

The direct characterization of reactive intermediates and transition states is challenging due to their transient nature. However, a combination of computational studies (like Density Functional Theory, DFT) and indirect experimental evidence provides significant insights. researchgate.netacs.orgacs.org

Reactive Intermediates:

In C-H Activation: In palladium-catalyzed C-H activation, palladacycle intermediates are key reactive species. These are typically five-membered rings formed by the coordination of the palladium to the thiophene sulfur and the newly formed Pd-C bond. While challenging to isolate, their existence is supported by mechanistic studies on related systems. rsc.org

In Nucleophilic Aromatic Substitution: If the thiophene ring is activated by strong electron-withdrawing groups, nucleophilic aromatic substitution can occur. This proceeds through a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the thiophene ring is temporarily disrupted. mdpi.com

In Ketone Reactions: Nucleophilic addition to the ketone proceeds through a tetrahedral alkoxide intermediate. This intermediate is then protonated in a subsequent workup step to yield the alcohol product. In reactions like the Wolff-Kishner reduction, hydrazone intermediates are formed.

Transition States:

DFT Calculations: Computational chemistry, particularly DFT, has become a powerful tool for modeling transition states. For the reduction of a ketone, DFT calculations can model the geometry and energy of the transition state where the hydride is being transferred to the carbonyl carbon. These models can help predict and rationalize the observed stereoselectivity by comparing the energies of the different possible transition state geometries. acs.orgsemanticscholar.orgorientjchem.org For instance, the transition state for the hydride attack from the less hindered face is calculated to be lower in energy.

Kinetic Isotope Effect (KIE): The KIE can provide experimental evidence about the rate-determining step and the nature of the transition state. For example, a significant KIE upon deuteration of a C-H bond involved in a C-H activation step would suggest that this bond cleavage occurs in the rate-determining step of the reaction.

The table below summarizes the key intermediates and the methods used to investigate them in reactions analogous to those expected for this compound.

Reaction TypeKey IntermediateMethod of Investigation
Pd-catalyzed C-H ArylationPalladacycleMechanistic studies, DFT calculations
Nucleophilic Addition to KetoneTetrahedral AlkoxideTrapping experiments, Spectroscopic studies at low temperature
Nucleophilic Aromatic SubstitutionMeisenheimer ComplexNMR and UV-Vis spectroscopy, Isolation in some cases

Computational and Theoretical Studies on Cyclopentyl 3 Thienyl Ketone

Electronic Structure and Conformational Analysis

The spatial arrangement of atoms and the distribution of electrons are fundamental to a molecule's properties. Computational studies on thienyl ketones have elucidated these features, providing a framework for understanding Cyclopentyl 3-thienyl ketone.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure of molecules with high accuracy. For thienyl ketones, DFT calculations are employed to determine optimized bond lengths, bond angles, and dihedral angles, which define the molecule's geometry. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the complex interactions within the molecule. researchgate.net

In the case of this compound, DFT would be used to model the planar thiophene (B33073) ring, the flexible cyclopentyl group, and their connection through the carbonyl linker. The calculations would identify the most stable arrangement of these components, known as the ground-state geometry. This information is crucial for understanding the molecule's physical and chemical properties.

Table 1: Predicted Molecular Geometry Parameters for Thienyl Ketones from DFT Calculations

Parameter Typical Value Description
C=O Bond Length ~1.22 Å The length of the carbonyl double bond.
C-C (Ketone-Thienyl) ~1.47 Å The single bond connecting the carbonyl carbon to the thiophene ring.
C-C (Ketone-Cyclopentyl) ~1.51 Å The single bond connecting the carbonyl carbon to the cyclopentyl ring.
C-S (Thiophene Ring) ~1.72 Å The average length of the carbon-sulfur bonds within the thiophene ring.
O=C-C (Thienyl) Angle ~121° The angle around the carbonyl carbon involving the thiophene ring.

Note: The values in this table are representative of thienyl ketones and may vary slightly for this compound specifically. The data is illustrative of typical DFT calculation outputs.

The electronic properties of this compound are dominated by the interplay between the electron-withdrawing carbonyl group and the electron-rich thiophene ring. The π-system of the thiophene ring can conjugate with the π-system of the carbonyl group, leading to delocalization of electron density. nih.gov This conjugation affects the molecule's spectroscopic properties and reactivity.

The rotation around the single bonds connecting the carbonyl group to the cyclopentyl and thienyl rings allows for different spatial orientations, or conformations. d-nb.info Computational studies can map the potential energy surface of the molecule as a function of these rotational angles to identify the most stable conformers (energy minima) and the energy barriers between them. rsc.org

For ketones linked to a thiophene ring, two primary planar conformations are often considered: the O,S-cis and O,S-trans conformers, referring to the relative orientation of the carbonyl oxygen and the thiophene sulfur atom. researchgate.net For this compound, the analysis is more complex due to the additional flexibility of the cyclopentyl ring. Theoretical calculations show that for many thienyl ketones, one conformer is often significantly preferred, though the energy difference can be small, leading to a mixture of conformers in solution. d-nb.inforsc.org The preferred conformation is a balance of steric hindrance and electronic interactions. rsc.org

Mechanistic Insights from Computational Chemistry

Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions and understanding the factors that control their outcomes.

For reactions involving this compound, computational methods can be used to model the entire reaction coordinate. This involves identifying the structures of reactants, transition states, intermediates, and products. The energy of each of these species is calculated, allowing for the determination of activation energy barriers and reaction enthalpies. sci-hub.st

For instance, in palladium-catalyzed cross-coupling reactions, which are common for functionalizing thiophene rings, DFT studies can rationalize the observed regioselectivity. nih.gov Such calculations can compare different possible pathways, such as oxidative addition, reductive elimination, and migratory insertion, to determine the most energetically favorable route. sci-hub.st Studies on the palladium-catalyzed arylation of thiophenes bearing a ketone group have utilized DFT to understand how the catalyst, substrate, and reaction conditions work in concert to achieve high selectivity. researchgate.net Similarly, computational investigations into the coupling reactions of other cyclopropyl (B3062369) ketones have provided links between the structure of the ketone and its reactivity profile. acs.org

Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step

Species Description Relative Energy (kcal/mol)
Reactants Starting materials (e.g., this compound + Reagent) 0.0
Transition State Highest energy point along the reaction coordinate for a single step. +15.2
Intermediate A meta-stable species formed during the reaction. -5.7

Note: This table represents a hypothetical single step in a reaction mechanism and illustrates the type of data generated from computational pathway elucidation.

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for these solvent effects, providing a more realistic description of chemical processes. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant. primescholars.com

For this compound, the polarity of the solvent would be expected to influence its electronic structure. researchgate.net For example, polar solvents can stabilize the charge separation in the carbonyl group, affecting the C=O bond length and vibrational frequency. researchgate.net Computational studies on similar ketones have shown that increasing solvent polarity can influence conformational equilibria, favoring the conformer with the larger dipole moment. d-nb.info Furthermore, solvent can affect reaction pathways by preferentially stabilizing charged intermediates or transition states, thereby altering the activation barriers and potentially changing the mechanism or selectivity of a reaction. nih.gov

Ligand Effects in Catalytic Processes

The study of ligand effects is crucial in understanding and optimizing the catalytic processes involving this compound, both in its synthesis and its subsequent transformations. While the compound itself is not typically used as a ligand, the ligands employed in its catalytic synthesis and reactions are determinative of yield, selectivity, and reaction conditions.

The primary synthesis of this compound often involves a Friedel-Crafts acylation reaction. In this process, a Lewis acid catalyst is essential. Studies have explored alternatives to traditional catalysts like stannic chloride to develop more environmentally benign processes. For instance, the use of solid, non-tin-containing catalysts such as aluminum chloride or graphite (B72142) has been shown to produce the ketone in high yields. google.com The choice of catalyst in these reactions is critical, as it functions as the primary "ligand" to activate the acylating agent.

In the context of asymmetric synthesis, where the goal is to produce specific stereoisomers of molecules derived from this compound, the role of chiral ligands is paramount. For example, the asymmetric hydrogenation of α,β-unsaturated ketones, a class of compounds to which derivatives of this compound belong, is heavily influenced by the choice of ligand. Research on the iridium-catalyzed asymmetric hydrogenation to produce chiral 2-substituted cyclopentyl aryl ketones demonstrates that ligand screening is essential for achieving high diastereomeric ratios and enantiomeric excesses. acs.org In one such study, various ligands were screened, with a Ph-PHOX ligand proving most effective for a specific substrate, yielding the desired product in 98% yield and 91% ee. acs.org

Similarly, domino reactions catalyzed by metals are a powerful tool for constructing complex chiral molecules from simpler precursors. The synthesis of chiral tetrahydrothiophenes and other heterocyclic systems often relies on a catalyst system composed of a metal salt (e.g., FeCl₃) and a chiral ligand. chim.it The ligand's structure is directly responsible for the stereochemical outcome of the reaction.

The effect of different ligands on the catalytic activity in reactions involving ketone substrates is a subject of detailed computational and experimental investigation. DFT calculations and kinetic studies on alkali-metal-catalyzed transfer hydrogenation of ketones, for example, reveal that ligands can drastically alter reactivity patterns. nih.gov These studies show that the ligand effect is a complex interplay of factors, including the stabilization of transition states and the modification of the metal center's Lewis acidity. nih.gov

Below is a table summarizing the influence of selected ligands and catalysts on reactions involving thienyl and cyclopentyl ketone structures.

Catalytic Process Catalyst/Ligand System Substrate Type Observed Effect Reference
Friedel-Crafts AcylationAluminum Chloride / GraphiteThiophene & Cyclopentanecarboxylic acid chlorideHigh yield synthesis of Cyclopentyl 2-thienyl ketone, avoiding heavy-metal waste. google.com
Asymmetric HydrogenationIridium / Ph-PHOXTetrasubstituted α,β-unsaturated ketoneHigh yield (98%) and enantioselectivity (91% ee) for the synthesis of a chiral cyclopentyl aryl ketone. acs.org
Domino ReactionFeCl₃ / Chiral Dendrimer LigandAromatic α,β-unsaturated ketoneFormation of chiral tetrahydrothiophenes with high diastereoselectivity. chim.it
Transfer HydrogenationLithium Base / TMEDAAryl KetonesLigand decreases the activation energy and alters the stabilization of reagents, affecting the reaction rate. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic parameters of molecules like this compound. These theoretical calculations provide valuable insights into the molecule's structure, vibrational modes, and electronic transitions, which can aid in the interpretation of experimental spectra.

DFT calculations have been successfully employed to elucidate the vibrational bands in the experimental FT-Raman and FTIR spectra of related compounds, such as bis(2-thienyl)ketone. hku.hk By optimizing the molecular structure using a specific functional and basis set (e.g., B3LYP/6-311G*), it is possible to calculate the vibrational frequencies. hku.hk For this compound, such calculations would predict the characteristic C=O stretching frequency, which is sensitive to the electronic environment and intermolecular interactions like hydrogen bonding. hku.hk The calculated frequencies for the thienyl ring's C-H, C-C, and C-S bond vibrations can also be correlated with experimental Raman and IR spectra. iisc.ac.in

The electronic absorption spectrum (UV-Vis) can also be predicted using time-dependent DFT (TD-DFT) methods. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*). For thienyl ketones, the solvent environment can significantly influence the absorption spectra, an effect that can be modeled computationally using methods like the Polarizable Continuum Model (PCM). hku.hkresearchgate.net

Furthermore, DFT is a well-established method for predicting ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation. arxiv.orgmdpi.com The accuracy of these predictions depends heavily on the chosen functional, basis set, and the method for calculating magnetic shieldings (e.g., GIAO). researchgate.net Benchmark studies have identified optimal combinations, such as the WP04 functional with the 6-311++G(2d,p) basis set for ¹H predictions and ωB97X-D/def2-SVP for ¹³C predictions, often achieving mean absolute errors of less than 0.2 ppm for ¹H and 2.0 ppm for ¹³C. arxiv.orgmdpi.com

The table below presents exemplary predicted spectroscopic data for this compound, based on computational methods reported for structurally analogous compounds.

Spectroscopic Parameter Computational Method Predicted Value/Range Comment Reference
C=O Vibrational Frequency (IR/Raman)DFT (B3LYP/6-311G)~1650-1680 cm⁻¹The exact frequency is sensitive to solvent polarity and hydrogen bonding effects. hku.hk
Thienyl C-H Stretch (IR/Raman)DFT (B3LYP/6-311G)~3100-3120 cm⁻¹Typical for aromatic C-H bonds in thienyl rings. hku.hk
Electronic Absorption (UV-Vis)TD-DFT (PCM)~260 nm and ~290 nmBased on transitions observed in bis(2-thienyl)ketone, representing π→π* and n→π* transitions. researchgate.net
¹H NMR Chemical Shift (Cyclopentyl)DFT (GIAO)1.6-2.0 ppm, 3.5-3.8 ppmMethylene (B1212753) protons (~1.6-2.0 ppm) and the methine proton adjacent to the carbonyl (~3.5-3.8 ppm). mdpi.comchemicalbook.com
¹³C NMR Chemical Shift (Carbonyl)DFT (GIAO)~195-205 ppmTypical range for an aryl-alkyl ketone. mdpi.com

Spectroscopic Characterization Techniques in Research on Cyclopentyl 3 Thienyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy provides a detailed map of the carbon and proton framework of a molecule, confirming connectivity and offering insights into the electronic environment of each nucleus.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are the foundational techniques for the structural verification of Cyclopentyl 3-thienyl ketone. The chemical shifts (δ) in the spectra are indicative of the electronic environment of the nuclei, with electronegative atoms and aromatic rings typically shifting signals downfield. bhu.ac.in

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the thienyl and cyclopentyl rings.

Thienyl Protons: The 3-substituted thiophene (B33073) ring gives rise to a characteristic pattern in the aromatic region (typically δ 7.0-8.0 ppm). The protons at the C2, C4, and C5 positions will appear as distinct multiplets, with their specific shifts influenced by the electron-withdrawing effect of the carbonyl group. For comparison, the aromatic protons in a related compound, cyclopropyl (B3062369) 2-thienyl ketone, appear between δ 7.1 and 7.8 ppm.

Cyclopentyl Protons: The protons of the cyclopentyl group will produce signals in the aliphatic region. The methine proton alpha to the carbonyl group is expected to be the most downfield of the cyclopentyl protons (likely in the δ 2.5-3.5 ppm range) due to the deshielding effect of the adjacent ketone. The remaining methylene (B1212753) protons of the cyclopentyl ring would appear as complex multiplets further upfield (typically δ 1.5-2.0 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule.

Carbonyl Carbon: The most downfield signal in the spectrum is characteristically that of the ketone carbonyl carbon, typically appearing in the δ 190-220 ppm range. libretexts.orglibretexts.org

Thienyl Carbons: The carbons of the thiophene ring will resonate in the aromatic region (δ 125-150 ppm). The carbon attached to the carbonyl group (C3) and the other quaternary carbon (if any) will have distinct chemical shifts from those bearing hydrogen atoms.

Cyclopentyl Carbons: The carbons of the cyclopentyl ring will appear in the aliphatic region. The methine carbon alpha to the carbonyl group will be shifted downfield compared to the other methylene carbons of the ring. In cyclopentane (B165970) itself, all carbons are equivalent and show a single peak around δ 25.8 ppm. In this compound, the substitution will differentiate these carbons, with the alpha-carbon appearing around δ 40-50 ppm and the other carbons at higher field. libretexts.org

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds and established chemical shift ranges.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl C=O-195 - 205
Thienyl C27.9 - 8.2130 - 135
Thienyl C47.1 - 7.4125 - 130
Thienyl C57.5 - 7.8135 - 140
Thienyl C3 (ipso)-138 - 142
Cyclopentyl CH (alpha)3.0 - 3.545 - 55
Cyclopentyl CH₂ (beta)1.7 - 2.025 - 30
Cyclopentyl CH₂ (gamma)1.6 - 1.924 - 28

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

Advanced NMR Techniques (e.g., DEPT-135, NOESY) for Detailed Structural and Spatial Analysis

To gain deeper structural insights, advanced NMR experiments are employed.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum of this compound would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons, like the carbonyl carbon and the ipso-carbon of the thiophene ring, would be absent. This would unequivocally confirm the number of methylene groups in the cyclopentyl ring and the methine carbons in both rings. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected by bonds. For this compound, a NOESY experiment could reveal spatial correlations between the protons of the cyclopentyl ring and the protons of the thienyl ring. Specifically, correlations between the alpha-methine proton of the cyclopentyl group and the C2 or C4 protons of the thienyl ring would provide definitive proof of the molecule's conformation and the proximity of the two ring systems.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy probes the vibrational energy levels of molecules. Both IR and Raman spectroscopy can identify the functional groups present in this compound.

IR Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes a transition to a higher vibrational state. The resulting spectrum is a fingerprint of the molecule, with characteristic peaks corresponding to specific functional groups.

For this compound, the most prominent and diagnostic absorption would be the C=O stretching vibration of the ketone group, which is expected to appear as a strong, sharp band in the range of 1660-1700 cm⁻¹. The conjugation of the carbonyl group with the thienyl ring would likely lower this frequency compared to a simple aliphatic ketone. For instance, cyclopentanone (B42830) shows a C=O stretch at 1750 cm⁻¹, but conjugation lowers this value. libretexts.orgacs.org Other expected vibrations include:

C-H stretching: Aromatic C-H stretches from the thienyl ring (around 3100 cm⁻¹) and aliphatic C-H stretches from the cyclopentyl group (2850-3000 cm⁻¹).

C=C stretching: Aromatic C=C stretching vibrations from the thiophene ring (in the 1400-1600 cm⁻¹ region).

C-S stretching: Vibrations involving the carbon-sulfur bond of the thiophene ring, which are typically weaker and appear in the fingerprint region (below 1000 cm⁻¹).

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
KetoneC=O Stretch1660 - 1700Strong, Sharp
Thienyl RingAromatic C-H Stretch~3100Medium to Weak
Aromatic C=C Stretch1400 - 1600Medium
Cyclopentyl RingAliphatic C-H Stretch2850 - 3000Strong
CH₂ Bend~1465Medium

Raman Spectroscopy for Vibrational and Electronic Excitations

Raman spectroscopy is a light scattering technique that provides information on vibrational, rotational, and other low-frequency modes in a molecule. It is complementary to IR spectroscopy. A key advantage of Raman spectroscopy is that it can be performed in aqueous solutions. The Raman spectrum of this compound would also be expected to show a strong band for the C=O stretch. Vibrations of the thiophene ring, particularly the symmetric ring breathing mode, often give rise to strong Raman signals. Studies on related molecules like bis(2-thienyl)ketone have shown that the C=O stretching mode is sensitive to intermolecular interactions, such as hydrogen bonding and solvent polarity. nih.gov

Resonance Raman Spectroscopy for Excited State Dynamics

Resonance Raman (RR) spectroscopy is a powerful technique used to selectively enhance the Raman signals of chromophoric parts of a molecule by using an excitation wavelength that matches an electronic transition. This allows for a detailed investigation of the excited state geometry and dynamics.

For this compound, the thiophene ring conjugated with the carbonyl group constitutes a chromophore with π→π* transitions in the UV region. By tuning the laser excitation wavelength to be in resonance with these electronic transitions, the vibrational modes that are coupled to the electronic excitation will be significantly enhanced. Research on bis(2-thienyl)ketone has demonstrated that RR spectroscopy can elucidate the short-time photorelaxation dynamics. For this compound, RR studies could reveal how the geometry of the thiophene ring and the carbonyl group changes upon electronic excitation, providing insights into the nature of the excited electronic states and potential photochemical reaction pathways. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical tool employed in the study of thienyl ketones, including this compound. This technique provides valuable insights into the electronic transitions occurring within the molecule, particularly those involving the π-electron system of the thiophene ring and the carbonyl group. By analyzing the absorption of UV and visible light, researchers can probe the electronic structure and extent of conjugation in these compounds.

Analysis of π→π* Transitions in the Thiophene Ring

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions. A key transition observed is the π→π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In thienyl ketones, these transitions are primarily associated with the aromatic thiophene ring.

The position and intensity of the λmax (wavelength of maximum absorbance) for the π→π* transition provide information about the electronic environment of the thiophene ring. For many thienyl ketones, this transition occurs in the UV region. For instance, studies on various thienyl ketones have identified strong absorption bands corresponding to π→π* transitions. The specific wavelength is influenced by the substituents attached to the thiophene ring and the carbonyl group. While specific data for this compound is not extensively published, related compounds offer insights. For example, some thienyl ketones exhibit π→π* transitions at wavelengths around 250 nm to 310 nm. researchgate.net The π→π* transition associated with the 2-thienoyl chromophore is observed at a considerably longer wavelength than that of the 3-thienoyl chromophore. researchgate.net

The analysis of these transitions is crucial for understanding the fundamental electronic properties of the molecule. The energy of the π→π* transition is inversely proportional to the wavelength of light absorbed, providing a measure of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

General UV-Vis Absorption Ranges for Thienyl Ketone Derivatives
Transition TypeTypical λmax Range (nm)Associated Chromophore
π→π250 - 380Thiophene Ring
n→π~270 - 300Carbonyl Group

Monitoring Electronic Conjugation through UV-Vis Spectra

UV-Vis spectroscopy is an effective method for monitoring the electronic conjugation between the thiophene ring and the carbonyl group in this compound. Conjugation, the alternating system of single and double bonds, leads to a delocalization of π-electrons across the molecule. This delocalization has a significant impact on the electronic energy levels. utoronto.ca

As the extent of conjugation increases, the energy difference between the HOMO and LUMO decreases. utoronto.ca This decrease in the energy gap results in the absorption of light at longer wavelengths, a phenomenon known as a bathochromic or red shift. utoronto.ca Therefore, by examining the λmax in the UV-Vis spectrum, researchers can assess the degree of electronic communication between the thiophene ring and the cyclopentyl ketone moiety.

For example, comparing the UV-Vis spectrum of this compound to that of a non-conjugated analog would reveal a shift in the absorption maximum. The conjugated system in this compound is expected to show a λmax at a longer wavelength compared to a molecule where the thiophene ring and ketone are separated by an insulating group. The intensity of the absorption, or molar absorptivity (ε), also provides information, as conjugation often leads to an increase in this value (a hyperchromic effect). utoronto.ca

Advanced Applications of Cyclopentyl 3 Thienyl Ketone in Organic Synthesis Research

Role as a Key Synthetic Intermediate and Building Block

Cyclopentyl 3-thienyl ketone is recognized as a versatile building block in synthetic organic chemistry due to the reactivity of its carbonyl group and the electronic properties imparted by the thiophene (B33073) ring. cymitquimica.com The carbonyl group is susceptible to nucleophilic attack, making it a valuable intermediate for a variety of chemical transformations. cymitquimica.com

One of the most prominent applications of the closely related isomer, cyclopentyl 2-thienyl ketone, is as a key intermediate in the synthesis of the dissociative anesthetic Tiletamine (B1682376). google.comgoogleapis.com The synthesis process highlights the utility of the cyclopentyl thienyl ketone core. A patented method describes reacting cyclopentanecarboxylic acid directly with thiophene in the presence of a water-scavenging solvent like polyphosphoric acid to produce the ketone. google.comgoogleapis.comgoogle.com This ketone is then subjected to a sequence of reactions, including halogenation, amination, and thermal rearrangement, to form the tiletamine free base. google.comgoogleapis.com This multi-step synthesis underscores the ketone's role as a foundational scaffold upon which significant molecular complexity can be built.

The synthesis of Cyclopentyl 2-thienyl ketone can be achieved through several methods, illustrating its accessibility for research and industrial applications. Key synthetic routes include:

Friedel-Crafts Acylation: This common method involves reacting thiophene with cyclopentanecarboxylic acid chloride using a Lewis acid catalyst like aluminum chloride. google.com An alternative, more environmentally friendly approach avoids heavy metal catalysts by using polyphosphoric acid, which serves as both a catalyst and a solvent. google.com

Organolithium Chemistry: An alternative route involves the generation of 2-thienyl lithium, which then reacts with a cyclopentanone (B42830) precursor. The resulting alcohol is subsequently oxidized to form the ketone.

These synthetic pathways make cyclopentyl thienyl ketones readily available starting materials for further chemical exploration.

Strategies for Molecular Diversification through Derivatization

The structure of this compound offers multiple sites for chemical modification, enabling extensive molecular diversification. The primary sites for derivatization are the carbonyl group and the thiophene ring, allowing chemists to introduce a wide range of functional groups and build molecular complexity.

The carbonyl group is a key handle for derivatization. It can be reduced to the corresponding alcohol, [1-(3-thienyl)cyclopentyl]methanol, which serves as a precursor for further functionalization. A significant derivatization pathway involves the α-bromination of the ketone to form (1-bromocyclopentyl)-3-thienyl ketone. The presence of the bromine atom makes the compound susceptible to various reactions, such as nucleophilic substitution, opening avenues for introducing diverse substituents. ontosight.ai

A clear example of derivatization is the synthesis of Tiletamine from the 2-thienyl isomer. google.com This process demonstrates a sequence of transformations starting from the ketone:

Halogenation: The ketone is brominated at the alpha position of the cyclopentyl ring.

Amination: The resulting α-bromoketone is reacted with an amine, such as ethylamine.

Rearrangement: The product undergoes a thermal rearrangement to yield the final tiletamine structure. google.com

Furthermore, research on related chiral 2-substituted cyclopentyl aryl ketones has shown that the hydrogenated product can be readily transformed into other functional derivatives. acs.org For instance, the ketone can be reduced to an alcohol using sodium borohydride (B1222165) or converted into an amide via a condensation and Beckmann rearrangement. acs.org These transformations highlight the ketone's utility as a scaffold for creating libraries of related compounds with varied functionalities.

Derivatization Strategy Reagents/Conditions Resulting Functional Group Reference
Carbonyl ReductionSodium Borohydride (NaBH₄)Alcohol acs.org
α-BrominationBromineα-Bromoketone google.comontosight.ai
Amination (of α-bromoketone)EthylamineN-ethyl ketimine intermediate google.com
Beckmann RearrangementCondensation/RearrangementAmide acs.org

Enantioselective Synthesis Utilizing this compound Derivatives

The creation of chiral molecules with specific three-dimensional arrangements is crucial in pharmaceutical and materials science. Derivatives of this compound are valuable substrates for enantioselective reactions, which produce one enantiomer (a non-superimposable mirror image) in excess of the other.

A key strategy is the enantioselective reduction of the ketone or its derivatives to form chiral alcohols. wikipedia.org This can be achieved using biocatalysis or chiral chemical catalysts. For example, engineered carbonyl reductase enzymes have been successfully used for the enantioselective reduction of related β-amino ketones. acs.org In one study, a mutant carbonyl reductase catalyzed the reduction of 3-(dimethylamino)-1-(2-thienyl)-propan-1-one to the corresponding (R)-alcohol with up to 95% enantiomeric excess (ee), while another mutant produced the (S)-alcohol with 96% ee. acs.org

Another powerful method is the transition-metal-catalyzed asymmetric hydrogenation of α,β-unsaturated ketone precursors. An iridium-catalyzed asymmetric hydrogenation has been developed to synthesize chiral 2-substituted cyclopentyl aryl ketones with excellent yields and stereoselectivities (up to >20:1 dr and 99% ee). acs.org This methodology was successfully applied to a substrate with a 2-thienyl group, demonstrating its applicability to heteroaromatic systems. acs.org A significant advantage of this approach is that all four possible stereoisomers can be accessed by changing the catalyst's configuration or through subsequent epimerization of the product. acs.org

Method Catalyst/Enzyme Substrate Type Product Enantiomeric Excess (ee) Reference
BioreductionEngineered Carbonyl Reductase (mutant L174Y)3-(dimethylamino)-1-(2-thienyl)-propan-1-one(R)-γ-amino alcohol95% acs.org
BioreductionEngineered Carbonyl Reductase (mutant L174W)3-(dimethylamino)-1-phenylpropan-1-one(S)-γ-amino alcohol96% acs.org
Asymmetric HydrogenationIridium-[Ir(cod)(L)]BArFTetrasubstituted α,β-unsaturated ketoneChiral 2-substituted cyclopentyl 2-thienyl ketone97% acs.org
Biocatalysis (Kinetic Resolution)Lipase (e.g., Pseudomonas cepacia)Racemic 1-(2-thienyl)ethanol analogsEnantiomerically enriched alcohol88-91%

These methods showcase the advanced synthetic utility of this compound derivatives in accessing enantiomerically pure compounds, which are highly valuable in drug discovery and development.

Exploitation in Complex Molecule Construction

The structural features of this compound and its derivatives make them ideal starting points for the synthesis of complex, biologically active molecules. The ability to perform stereoselective reactions and subsequent derivatizations allows for the efficient construction of intricate molecular frameworks.

A prime example is the application of an iridium-catalyzed asymmetric hydrogenation of a tetrasubstituted α,β-unsaturated ketone to synthesize a key intermediate for the selective estrogen receptor β (ERβ) agonist, Erteberel (also known as LY500307). acs.org This demonstrates the direct application of methodologies developed around the cyclopentyl thienyl ketone core in the synthesis of a complex pharmaceutical agent. The synthesis was scalable, with a gram-scale reaction proceeding in high yield and enantioselectivity. acs.org

The thienyl ketone motif is also central to the structure of Tipepidine, a non-narcotic antitussive agent. researchgate.netnih.gov Tipepidine features a di-2-thienylmethylene group, highlighting the importance of the thienyl moiety in bioactive compounds. researchgate.netnih.gov While not directly derived from this compound, the synthesis of such molecules often involves related thiophene-containing ketone precursors, showcasing the general utility of this class of compounds in constructing complex drug molecules.

The synthesis of Tiletamine, as previously mentioned, further illustrates this point. google.com Starting from cyclopentyl 2-thienyl ketone, a relatively simple molecule, a multi-step synthesis affords a complex cyclohexanone (B45756) derivative with anesthetic properties. googleapis.com This transformation from a simple building block to a complex, functional molecule is a testament to the ketone's value in advanced organic synthesis.

Q & A

Q. What synthetic methodologies are commonly employed to prepare cyclopentyl 3-thienyl ketone, and how can purity be validated?

this compound is typically synthesized via Grignard reactions, where a cyclopentyl magnesium halide reacts with 3-acetylthiophene. Alternative routes include aldol condensation using preheated fly-ash catalysts (e.g., with 3-thienyl ketone and aldehydes), though catalyst reusability may decline due to activity loss in subsequent runs . For purification, column chromatography and recrystallization are standard. Identity and purity are validated using 1^1H/13^13C NMR, IR spectroscopy, and mass spectrometry. New compounds require elemental analysis to confirm stoichiometry .

Q. How can researchers optimize reaction conditions for sodium borohydride reductions involving this compound derivatives?

Kinetic studies of cycloalkyl phenyl ketones (e.g., cyclopentyl phenyl ketone) with NaBH4_4 reveal temperature-dependent reactivity. At 0°C, cyclopentyl substituents exhibit moderate reaction rates (relative rate constant 0.36 vs. acetophenone = 1.0), attributed to steric effects and ring strain. To optimize reductions, control temperature (0–35°C) and solvent polarity, and monitor progress via TLC or in situ NMR .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in this compound reductions, and how can diastereomeric ratios be controlled?

Sodium borohydride reduction of ketones like cyclopentyl[b]indole precursors produces diastereomeric alcohols (e.g., 6a and 6b in a 5.5:1 ratio). Stereoselectivity arises from hydride attack on the less hindered face of the ketone, as confirmed by NOE experiments and deuterium labeling . To modulate ratios, employ chiral catalysts or adjust steric bulk in the substrate. Computational modeling (DFT) can predict transition-state geometries to guide design .

Q. How do cycloalkyl substituents influence the electronic and steric properties of this compound in cross-coupling reactions?

Cyclopentyl groups introduce moderate steric hindrance compared to smaller (cyclopropyl) or larger (cyclohexyl) rings, as shown in kinetic studies of NaBH4_4 reductions. Electronic effects are secondary but measurable via Hammett plots. For cross-coupling (e.g., Suzuki-Miyaura), optimize ligand systems (e.g., Pd/XPhos) to mitigate steric inhibition and enhance yields .

Q. What strategies resolve contradictions in catalytic efficiency data for this compound-involved aldol condensations?

Fly-ash-catalyzed aldol reactions of 3-thienyl ketones show inconsistent catalyst reusability (e.g., 60% → 25% yield in second run). Address this by characterizing catalyst degradation via XRD or BET surface area analysis. Alternatively, switch to mesoporous catalysts (e.g., SBA-15) for improved stability .

Methodological Considerations

Q. Which advanced analytical techniques are critical for characterizing this compound intermediates and by-products?

  • NMR : Use 1^1H-13^13C HSQC/HMBC to assign quaternary carbons and confirm regiochemistry .
  • Mass Spectrometry : HRMS (ESI-TOF) verifies molecular ions and fragments.
  • Kinetic Analysis : Fit time-resolved UV/Vis or NMR data to pseudo-first-order models to extract rate constants .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. How can computational chemistry aid in predicting this compound reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations model steric interactions in transition states, guiding synthetic modifications .

Data Presentation Guidelines

  • Tables : Summarize kinetic data (e.g., rate constants, activation parameters) with error margins (±SD) .
  • Figures : Use Arrhenius plots (ln k vs. 1/T) to illustrate temperature dependence. Annotate NMR spectra with coupling constants and integration ratios .
  • Supporting Information : Include raw chromatograms, crystallographic data (CIF files), and computational input/output files for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.